Cas no 71989-18-9 (Fmoc-L-glutamic acid 5-tert-butyl ester)

Fmoc-L-glutamic acid 5-tert-butyl ester is a useful building block for peptide synthesis. Its Fmoc protection and tert-butyl ester groups facilitate efficient deprotection and release of the free carboxylic acid, enabling streamlined synthesis protocols with improved yield and purity control.
Fmoc-L-glutamic acid 5-tert-butyl ester structure
71989-18-9 structure
商品名:Fmoc-L-glutamic acid 5-tert-butyl ester
CAS番号:71989-18-9
MF:C24H27NO6
メガワット:425.4743
MDL:MFCD00037135
CID:59290
PubChem ID:24871227

Fmoc-L-glutamic acid 5-tert-butyl ester 化学的及び物理的性質

名前と識別子

    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
    • 5-tert-Butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-aminoglutarate
    • Fmoc-Glu(OtBu)-OH
    • 5-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamate Hydrate
    • Fmoc-L-glutamic acid 5-tert-butyl ester
    • Fmoc-L-Glu(OtBu)-OH
    • Fmoc-L-Glu(tBu)-OH*H2O
    • Fmoc-
    • Fmoc-Glu(tBu)-OH
    • Save3DZoom Fmoc-Glu(OtBu)-OH
    • 5-tert-Butyl N-Fmoc-L-glutamate Hydrate
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamic Acid 5-tert-Butyl Ester Hydrate
    • Fmoc-Glu(OtBu)-OH Hydrate
    • (2S)-5-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoic acid
    • N-Fmoc-L-glutamic acid 5-tert-butyl ester
    • (2S)-5-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-pentanoic acid
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
    • Fmoc-Glu(OBut)
    • Fmoc-Glu(tBu)
    • Fm
    • Fmoc-Glu(OtBu)-OH,98%
    • Fmoc-Glu(OtBu)-OH.nH2O
    • DTXSID901167450
    • FD21437
    • 5-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamate
    • 71989-18-9
    • (s)-2-(((9h-fluoren-9-yl)methoxy)carbonylamino)-5-tert-butoxy-5-oxopentanoic acid
    • J-001102
    • AKOS015892727
    • ALBB-028198
    • Fmoc-L-Glu(OtBu)
    • K9Q24C76CQ
    • (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid...
    • (2S)-5-tert-butoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name)
    • N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid I(3)-tert-butyl ester
    • PD196607
    • AS-14175
    • MFCD00037135
    • L-glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1,1-dimethylethyl) ester
    • (2S)-5-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
    • AKOS015924145
    • 5-tert-Butyl N-Fmoc-L-glutamate
    • HY-Y0134
    • EN300-70200
    • BCP18153
    • N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid gamma-tert-butyl ester
    • STL466194
    • CS-W008588
    • B3167
    • Fmoc-Glu(OtBu)-OH, >=98.0% (HPLC)
    • Q-101758
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamic Acid 5-tert-Butyl Ester
    • DB-029820
    • Fmoc-Glu(OtBu)-OH,Nonhydrate
    • SCHEMBL117964
    • MDL: MFCD00037135
    • インチ: 1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1
    • InChIKey: OTKXCALUHMPIGM-FQEVSTJZSA-N
    • ほほえんだ: O(C(N([H])[C@]([H])(C(=O)O[H])C([H])([H])C([H])([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12
    • BRN: 3636375

計算された属性

  • せいみつぶんしりょう: 425.183838g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.9
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 回転可能化学結合数: 10
  • どういたいしつりょう: 425.183838g/mol
  • 単一同位体質量: 425.183838g/mol
  • 水素結合トポロジー分子極性表面積: 102Ų
  • 重原子数: 31
  • 複雑さ: 635
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 白粉。
  • 密度みつど: 1.2320
  • ゆうかいてん: 87.0 to 93.0 deg-C
  • ふってん: 633.5±55.0 °C at 760 mmHg
  • フラッシュポイント: 337.0±31.5 °C
  • 屈折率: -4 ° (C=1, 80% AcOH)
  • PSA: 101.93000
  • LogP: 4.49110
  • 光学活性: [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1)
  • ひせんこうど: -4.5 º (c=1, 80% acetic acid)
  • ようかいせい: まだ確定していません。

Fmoc-L-glutamic acid 5-tert-butyl ester セキュリティ情報

Fmoc-L-glutamic acid 5-tert-butyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR911397-25g
Fmoc-Glu(OtBu)-OH
71989-18-9 98%
25g
£45.00 2023-08-31
Enamine
EN300-70200-0.05g
(2S)-5-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
71989-18-9 95%
0.05g
$19.0 2023-02-12
Enamine
EN300-70200-100.0g
(2S)-5-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
71989-18-9 95%
100.0g
$130.0 2023-02-12
Oakwood
M03409-25g
Fmoc-L-Glu(OtBu)-OH hydrate
71989-18-9 98%
25g
$29.00 2024-07-19
Oakwood
M03409-100g
Fmoc-L-Glu(OtBu)-OH hydrate
71989-18-9 98%
100g
$89.00 2024-07-19
eNovation Chemicals LLC
D655685-500g
Fmoc-L-glutamic acid 5-tert-butyl ester
71989-18-9 97%
500g
$380 2024-06-05
abcr
AB356918-100 g
N-Fmoc-L-glutamic acid 5-tert-butyl ester, 98% (Fmoc-L-Glu(OtBu)-OH); .
71989-18-9 98%
100g
€179.80 2023-04-26
eNovation Chemicals LLC
Y1316325-25G
(2S)-5-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-pentanoic acid
71989-18-9 97%
25g
$80 2023-05-12
Chemenu
CM100596-500g
Fmoc-L-glutamic acid 5-tert-butyl ester
71989-18-9 98%
500g
$323 2021-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
XD673-5g
Fmoc-L-glutamic acid 5-tert-butyl ester
71989-18-9 98%
5g
¥33.0 2022-05-30

Fmoc-L-glutamic acid 5-tert-butyl ester 合成方法

Fmoc-L-glutamic acid 5-tert-butyl ester サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:71989-18-9)276-253-8
注文番号:25900864
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:13
価格 ($):discuss personally
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:71989-18-9)(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
注文番号:CL18861
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:41
価格 ($):discuss personally

Fmoc-L-glutamic acid 5-tert-butyl ester 関連文献

Fmoc-L-glutamic acid 5-tert-butyl esterに関する追加情報

Professional Introduction to Fmoc-L-glutamic acid 5-tert-butyl ester (CAS No. 71989-18-9)

Fmoc-L-glutamic acid 5-tert-butyl ester, with the chemical identifier CAS No. 71989-18-9, is a critically important compound in the field of pharmaceutical synthesis and peptide chemistry. This compound belongs to the class of Fmoc (fluorenylmethyloxycarbonyl) protected amino acids, which are widely utilized in solid-phase peptide synthesis (SPPS). The introduction of a 5-tert-butyl ester side chain enhances its stability and reactivity, making it an invaluable intermediate in the construction of complex peptide molecules.

The Fmoc protection group is a key feature of this compound, as it allows for selective and efficient coupling of amino acids during peptide assembly. The tert-butyl ester at the C-terminal position of glutamic acid provides additional stability, preventing unwanted side reactions that could compromise the integrity of the peptide sequence. This makes Fmoc-L-glutamic acid 5-tert-butyl ester particularly useful in the synthesis of bioactive peptides, where precision and yield are paramount.

In recent years, advancements in peptide-based drug development have highlighted the significance of high-quality protected amino acids like Fmoc-L-glutamic acid 5-tert-butyl ester. Peptide therapeutics, such as antibodies and peptidomimetics, have gained considerable attention due to their high specificity and low immunogenicity. The demand for reliable and efficient peptide synthesis reagents has driven the need for compounds that offer superior performance in SPPS.

One of the most notable applications of Fmoc-L-glutamic acid 5-tert-butyl ester is in the development of enzyme inhibitors. Glutamic acid is a common residue in enzyme active sites, and its modification can lead to the creation of potent inhibitors. The tert-butyl ester group facilitates selective deprotection under mild acidic conditions, allowing for precise control over peptide elongation. This has been particularly beneficial in the design of protease inhibitors, which are crucial in treating diseases such as HIV and hepatitis.

Recent research has also explored the use of Fmoc-L-glutamic acid 5-tert-butyl ester in peptidomimetic design. Peptidomimetics are synthetic analogs of natural peptides that exhibit enhanced pharmacological properties. The incorporation of bulky side chains, such as the tert-butyl group, can improve binding affinity and metabolic stability. For instance, studies have demonstrated that peptidomimetics derived from glutamic acid residues exhibit significant activity against various biological targets, including kinases and G protein-coupled receptors.

The synthesis of complex peptides often requires multiple steps, each involving careful selection of protecting groups and coupling reagents. Fmoc-L-glutamic acid 5-tert-butyl ester has proven to be a versatile building block in this context. Its compatibility with standard Fmoc-based protocols makes it an ideal choice for both academic research and industrial-scale peptide production. Moreover, its stability under various reaction conditions ensures consistent yields, which is essential for large-scale applications.

Another area where Fmoc-L-glutamic acid 5-tert-butyl ester has made significant contributions is in the field of vaccine development. Peptide-based vaccines are designed to elicit specific immune responses by mimicking pathogenic antigens. The ability to synthesize long-chain peptides with high fidelity using protected amino acids like this one has enabled the creation of more effective vaccine candidates. For example, conjugated peptides incorporating glutamic acid residues have shown promise in eliciting protective immunity against infectious diseases.

The role of Fmoc-L-glutamic acid 5-tert-butyl ester extends beyond traditional peptide synthesis into emerging fields such as click chemistry and orthogonal ligation strategies. These innovative approaches allow for greater control over peptide structure and function, opening up new possibilities for drug discovery. By integrating this compound into advanced synthetic protocols, researchers can explore novel ways to modify peptide backbones and side chains, leading to more sophisticated therapeutic agents.

In conclusion, Fmoc-L-glutamic acid 5-tert-butyl ester (CAS No. 71989-18-9) is a cornerstone in modern peptide chemistry and pharmaceutical research. Its unique properties make it an indispensable tool for synthesizing complex peptides with high precision and yield. As research continues to evolve, the demand for high-quality protected amino acids like this one will undoubtedly grow, further solidifying its importance in drug development and biotechnology.

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